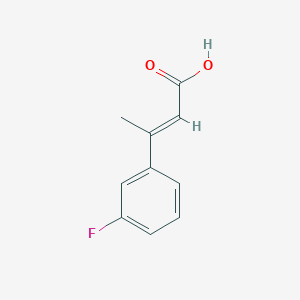
3-(3-Fluorophenyl)but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluorophenyl)but-2-enoic acid is a chemical compound with the molecular formula C10H9FO2 . It is a yellow to brown solid .
Molecular Structure Analysis
The molecular structure of this compound consists of a but-2-enoic acid backbone with a 3-fluorophenyl group attached . The InChI code for this compound is1S/C10H9FO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+ . Physical and Chemical Properties Analysis
This compound is a yellow to brown solid . It has a molecular weight of 180.18 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique
Synthesis and Chemical Properties
3-(3-Fluorophenyl)but-2-enoic acid and related compounds are widely explored in chemical synthesis. For instance, its derivatives have been used in the asymmetric hydrogenation process, as seen in the synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, an optically active intermediate in the synthesis of mibefradil, a calcium antagonist (Crameri et al., 1997). Similar processes have been applied in developing continuous homogeneous metal complex catalyzed, asymmetric hydrogenation under high pressure (Wang and Kienzle, 1998).
Application in Liquid Crystal Technology
These compounds have also found applications in the field of liquid crystal technology. Azo-containing thiophene-based prop-2-enoates derived from similar acids have been reported to promote excellent photoalignment of nematic liquid crystals, which is crucial in liquid crystal display (LCD) technologies (Hegde et al., 2013). Additionally, but-3-enyl-based fluorinated biphenyl liquid crystals with properties influenced by similar acids have potential uses in LCD mixtures (Jiang et al., 2012).
Pharmaceutical and Biological Research
In pharmaceutical research, derivatives of this compound have been explored for their inhibitory properties against kynurenine-3-hydroxylase, an enzyme implicated in neuroprotection (Drysdale et al., 2000). This suggests its potential in developing treatments for neurological disorders.
Metal Complex Synthesis
Research on new complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various metal ions indicates its utility in synthesizing metal complexes with specific thermal and magnetic properties (Ferenc et al., 2017).
Material Science and Engineering
Its application extends to material science, where it contributes to the synthesis of telechelic oligomers with specific end groups, important for polymer and material engineering (Dix et al., 1993).
Mécanisme D'action
Target of Action
Many compounds with similar structures are known to interact with various enzymes and receptors in the body. For instance, some indole derivatives, which have a similar aromatic ring structure, have been found to bind with high affinity to multiple receptors .
Mode of Action
The mode of action of a compound depends on its chemical structure and the target it interacts with. For instance, some compounds might inhibit the activity of an enzyme, while others might enhance it .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could potentially affect that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors such as solubility, stability, and molecular size can influence how a compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of a compound’s action would depend on its specific targets and mode of action. For example, a compound that inhibits a particular enzyme might lead to a decrease in the production of a specific metabolite .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound .
Safety and Hazards
The safety information for 3-(3-Fluorophenyl)but-2-enoic acid indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
(E)-3-(3-fluorophenyl)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7(5-10(12)13)8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVNCTFGRCBYFD-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-Azidoethoxy)sulfonyl]-4-methylbenzene](/img/structure/B2707333.png)
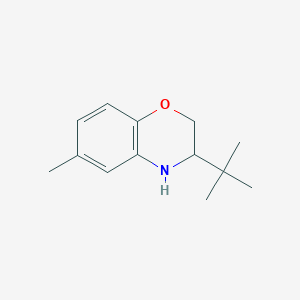
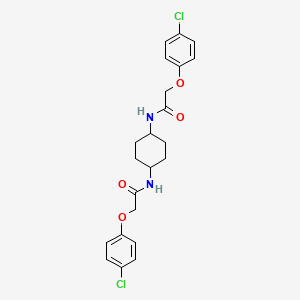
![1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid](/img/structure/B2707337.png)
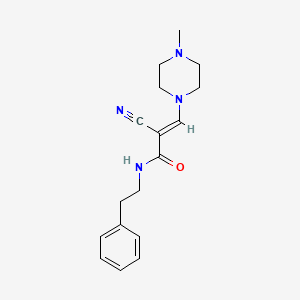

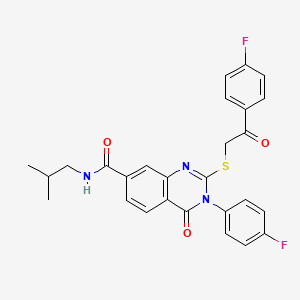
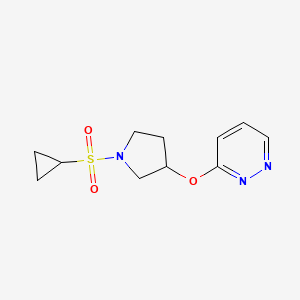

![Ethyl 3-bromo-6-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2707347.png)
![7-Chloro-1-(3-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2707349.png)
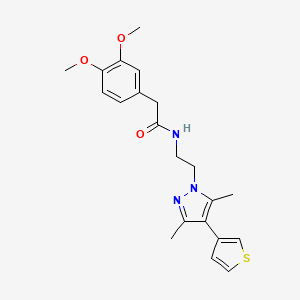
![N1-(3,5-dimethylphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2707352.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2707354.png)
